molecular formula C13H16Br2N2O B1184406 1-(2,5-Dibromobenzoyl)-4-ethylpiperazine

1-(2,5-Dibromobenzoyl)-4-ethylpiperazine

Cat. No.: B1184406
M. Wt: 376.092
InChI Key: ZASHYJPTIAVZEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dibromobenzoyl)-4-ethylpiperazine is a piperazine derivative featuring a 2,5-dibromobenzoyl group attached to the nitrogen at position 1 and an ethyl substituent at position 4 of the piperazine ring.

Properties

Molecular Formula

C13H16Br2N2O

Molecular Weight

376.092

IUPAC Name

(2,5-dibromophenyl)-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C13H16Br2N2O/c1-2-16-5-7-17(8-6-16)13(18)11-9-10(14)3-4-12(11)15/h3-4,9H,2,5-8H2,1H3

InChI Key

ZASHYJPTIAVZEA-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl vs. Benzoyl Groups : Sulfonyl-containing derivatives (e.g., 1-(3-Bromophenylsulfonyl)-4-ethylpiperazine) are more polar than benzoyl analogs, which could reduce CNS penetration but improve aqueous solubility .
  • Ethylpiperazine vs. Methylpiperazine : Ethyl substituents at position 4 (as in the target compound) show comparable antiviral activity to methylpiperazine derivatives but with marginally higher selectivity indices (SI) in RSV inhibition studies .

Pharmacological Activity Comparisons

Antiviral Activity

4-Ethylpiperazine derivatives with linker lengths of n=2 and n=3 demonstrated micromolar IC50 values (5.1–20 µM) against respiratory syncytial virus (RSV), with SI values of 20–21, suggesting a balance between potency and cytotoxicity . In contrast, morpholine and piperidine analogs exhibited similar logP values but varied in efficacy, highlighting the critical role of the piperazine core in binding to the RSV F protein hydrophobic cavity .

CNS-Related Effects

Benzylpiperazine derivatives (e.g., 1-(4-methoxyphenyl)piperazine) are associated with serotonin receptor modulation, but the 2,5-dibromobenzoyl group in the target compound may redirect activity toward non-CNS targets due to steric hindrance and reduced blood-brain barrier penetration . For example, 4-ethylpiperazine derivatives showed only 35–38% protection in histamine-induced convulsion models, underperforming compared to pyridyl-substituted analogs .

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